molecular formula C12H11FN2O3 B2892717 methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate CAS No. 840456-13-5

methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B2892717
CAS No.: 840456-13-5
M. Wt: 250.229
InChI Key: DPIYZUKVDLSBLU-UHFFFAOYSA-N
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Description

“Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C12H11FN2O3 . It has an average mass of 250.226 Da and a monoisotopic mass of 250.075363 Da .

Scientific Research Applications

Inhibiting Isoprenylcysteine Carboxyl Methyltransferase

Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate derivatives have been studied for their potential in inhibiting the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt), which plays a crucial role in the post-translational modification of proteins involved in cell growth regulation. Modifications of the indole acetamide structure have led to analogs with enhanced antiproliferative activity and potentially improved pharmacokinetic profiles due to lower lipophilicity (Go et al., 2010).

Fluorescence Studies

The synthesis of various methyl 3-arylindole-2-carboxylates has provided insights into the fluorescence properties of these compounds, indicating their potential as fluorescent probes. The fluorescence quantum yields vary with the solvent, suggesting these compounds could be useful in analytical chemistry and biological studies (Queiroz et al., 2007).

Antitumor Activity

Research into derivatives of this compound has also extended to their potential antitumor activity. One study synthesized derivatives incorporating 5-fluorouracil, showing promising in vitro antitumor effects against certain cancer cell lines. This suggests a potential pathway for developing new cancer therapeutics (Lan Yun-jun, 2011).

Prodrug Activation for Cancer Therapy

5-Fluoroindole-3-acetic acid, closely related to the compound , has been evaluated as a prodrug activated by horseradish peroxidase for targeted cancer therapy. This research highlights the possibility of utilizing indole derivatives in developing treatments that specifically target tumor cells, reducing the impact on healthy tissues (Folkes et al., 2002).

Electrophilic Substitution Reactions

The electrophilic substitution reactions of indole derivatives, including those similar to this compound, have been a subject of study for synthesizing various indole compounds. These reactions play a crucial role in organic synthesis, offering pathways to diverse bioactive molecules (Yao et al., 2016).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on the synthesis, characterization, and biological activity studies of “methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate” and its derivatives.

Mechanism of Action

Properties

IUPAC Name

methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-6(16)14-10-8-5-7(13)3-4-9(8)15-11(10)12(17)18-2/h3-5,15H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIYZUKVDLSBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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